Cas no 6186-91-0 (3-Chloro-2-fluoroprop-1-ene)

3-Chloro-2-fluoroprop-1-ene 化学的及び物理的性質
名前と識別子
-
- 1-Propene,3-chloro-2-fluoro- (9CI)
- 3-Chloro-2-fluoroprop-1-ene
- 3-Chloro-2-fluoro-1-propene
- CS-0205981
- 6186-91-0
- 1-Propene, 3-chloro-2-fluoro-
- 2-FLUOROALLYL CHLORIDE
- DTXSID40977424
- 1-Chloro-2-fluoro-2-propene
- OOFDLUQVLPGWMM-UHFFFAOYSA-N
- Propene, 3-chloro-2-fluoro-
- Q27259312
- 2-FLUORO-3-CHLORO-1-PROPENE
- 3-chloro-2-fluoropropene
- AKOS006229626
- MFCD01696350
- EN300-114849
- 49WU514JUQ
- STL556273
- BRN 1847843
- UNII-49WU514JUQ
- BBL102470
-
- MDL: MFCD01696350
- インチ: InChI=1S/C3H4ClF/c1-3(5)2-4/h1-2H2
- InChIKey: OOFDLUQVLPGWMM-UHFFFAOYSA-N
- ほほえんだ: C=C(CCl)F
計算された属性
- せいみつぶんしりょう: 93.99860
- どういたいしつりょう: 93.999
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 1
- 複雑さ: 42.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 密度みつど: 1.1290 (estimate)
- ふってん: 55°C
- 屈折率: 1.753
- PSA: 0.00000
- LogP: 1.70840
3-Chloro-2-fluoroprop-1-ene セキュリティ情報
3-Chloro-2-fluoroprop-1-ene 税関データ
- 税関コード:2903799090
- 税関データ:
中国税関コード:
2903799090概要:
2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
要約:
2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
3-Chloro-2-fluoroprop-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C991140-100mg |
3-Chloro-2-fluoroprop-1-ene |
6186-91-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-114849-1.0g |
3-chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 1g |
$88.0 | 2023-06-09 | |
Apollo Scientific | PC3775-1g |
3-Chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 1g |
£95.00 | 2025-02-21 | |
TRC | C991140-50mg |
3-Chloro-2-fluoroprop-1-ene |
6186-91-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-114849-10.0g |
3-chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 10g |
$684.0 | 2023-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310806-5 g |
3-Chloro-2-fluoroprop-1-ene, |
6186-91-0 | 5g |
¥3,354.00 | 2023-07-11 | ||
Enamine | EN300-114849-0.25g |
3-chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 0.25g |
$128.0 | 2023-10-25 | |
Enamine | EN300-114849-1g |
3-chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 1g |
$342.0 | 2023-10-25 | |
Enamine | EN300-114849-5g |
3-chloro-2-fluoroprop-1-ene |
6186-91-0 | 95% | 5g |
$991.0 | 2023-10-25 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310806-5g |
3-Chloro-2-fluoroprop-1-ene, |
6186-91-0 | 5g |
¥3354.00 | 2023-09-05 |
3-Chloro-2-fluoroprop-1-ene 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
3-Chloro-2-fluoroprop-1-eneに関する追加情報
3-Chloro-2-fluoroprop-1-ene: A Comprehensive Overview
3-Chloro-2-fluoroprop-1-ene, also known by its CAS number 6186-91-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, classified as a chlorofluoroalkene, has garnered attention due to its unique chemical properties and potential uses in industrial and academic settings. In recent years, advancements in synthetic methodologies and its integration into complex molecular frameworks have further highlighted its importance in modern organic chemistry.
The molecular structure of 3-Chloro-2-fluoroprop-1-ene consists of a three-carbon chain with a double bond between carbons 1 and 2. The presence of a chlorine atom on carbon 3 and a fluorine atom on carbon 2 introduces distinct electronic effects, making this compound highly reactive under certain conditions. These substituents also influence the compound's physical properties, such as boiling point and solubility, which are critical factors in its practical applications.
Recent studies have explored the role of 3-Chloro-2-fluoroprop-1-ene in various chemical reactions, particularly in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as an effective precursor in the construction of heterocyclic compounds, which are integral to drug discovery and development. For instance, its participation in [4+2] cycloaddition reactions has led to the formation of novel bicyclic structures with potential pharmacological activity.
In addition to its role in organic synthesis, 3-Chloro-2-fluoroprop-1-ene has been investigated for its environmental impact. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it a candidate for eco-friendly chemical processes. However, further research is required to fully understand its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.
The synthesis of 3-Chloro-2-fluoroprop-1-ene typically involves multi-step procedures that require precise control over reaction conditions. One common approach involves the chlorination of a fluorinated alkene precursor, followed by purification techniques such as distillation or chromatography to isolate the desired product. Recent advancements in catalytic methods have also enabled more efficient syntheses, reducing both time and resource consumption.
In terms of industrial applications, 3-Chloro-2-fluoroprop-1-ene finds use as an intermediate in the production of specialty chemicals, including agrochemicals and materials with unique optical properties. Its ability to undergo various functional group transformations makes it a valuable building block in chemical manufacturing.
The integration of computational chemistry tools has further enhanced our understanding of 3-Chloro-2-fluoroprop-1-ene's reactivity and stability. Quantum mechanical calculations have provided insights into the electronic distribution within the molecule, aiding in the prediction of its behavior under different reaction conditions. This computational approach complements experimental studies, offering a holistic view of the compound's chemical potential.
In conclusion, 3-Chloro-2-fluoroprop-1-ene (CAS No. 6186-91-) stands as a pivotal compound in contemporary chemistry due to its diverse applications and reactivity. Ongoing research continues to uncover new avenues for its utilization, ensuring its relevance in both academic and industrial contexts for years to come.
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